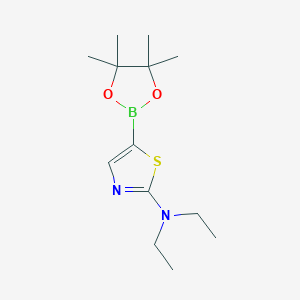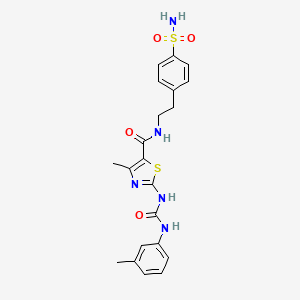
4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a thiazole ring, a urea moiety, and a sulfamoylphenethyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of the Urea Moiety: The urea group is introduced by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine derivative.
Attachment of the Sulfamoylphenethyl Group: This step involves the sulfonation of a phenethylamine derivative followed by coupling with the thiazole-urea intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the urea and sulfamoyl groups, potentially converting them into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the urea group can produce an amine.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of inhibitors for specific enzymes or as ligands for receptor studies.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(o-tolyl)ureido)thiazole-5-carboxamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(phenyl)ureido)thiazole-5-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
The uniqueness of 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the meta-tolyl group, in particular, can affect the compound’s binding affinity and selectivity for certain targets, distinguishing it from its analogs.
Properties
IUPAC Name |
4-methyl-2-[(3-methylphenyl)carbamoylamino]-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S2/c1-13-4-3-5-16(12-13)25-20(28)26-21-24-14(2)18(31-21)19(27)23-11-10-15-6-8-17(9-7-15)32(22,29)30/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H2,22,29,30)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNMXTHCNKBLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2453956.png)
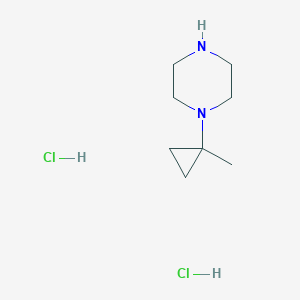
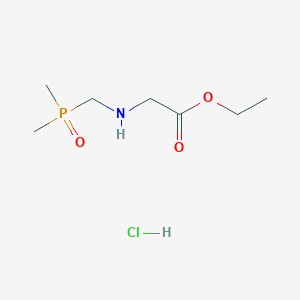
![6-chloro-10,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2453963.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2453965.png)
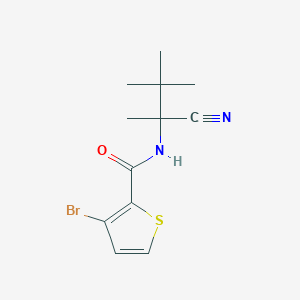
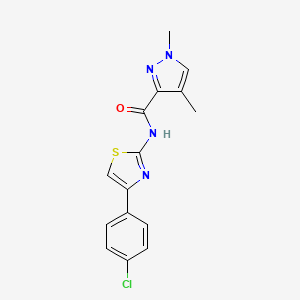
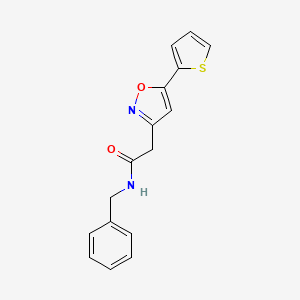
![1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2453971.png)
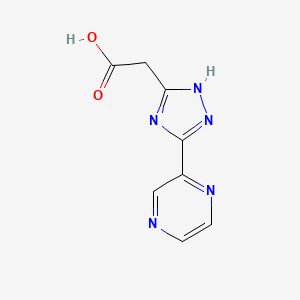
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2453973.png)
![[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B2453974.png)
